

The Role of GPR84 in Innate Immune Responses: A Technical Guide

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Compound of Interest

Compound Name: GPR84 agonist-1

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Abstract

G protein-coupled receptor 84 (GPR84) is an emerging player in the field of immunometabolism, acting as a critical link between metabolic cues and innate immune function. Primarily expressed on myeloid cells, including macrophages, neutrophils, monocytes, and microglia, GPR84 is a Gi-coupled receptor activated by medium-chain fatty acids (MCFAs). Its expression is significantly upregulated in response to pro-inflammatory stimuli, positioning it as a key amplifier of inflammatory responses. Activation of GPR84 triggers a cascade of downstream signaling events, leading to enhanced cytokine and chemokine production, increased phagocytosis, and directed cell migration. This receptor's involvement in various inflammatory pathologies, such as inflammatory bowel disease, pulmonary fibrosis, and neuroinflammation, has made it an attractive therapeutic target. This technical guide provides a comprehensive overview of the core functions of GPR84 in innate immunity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and associated experimental workflows.

Introduction

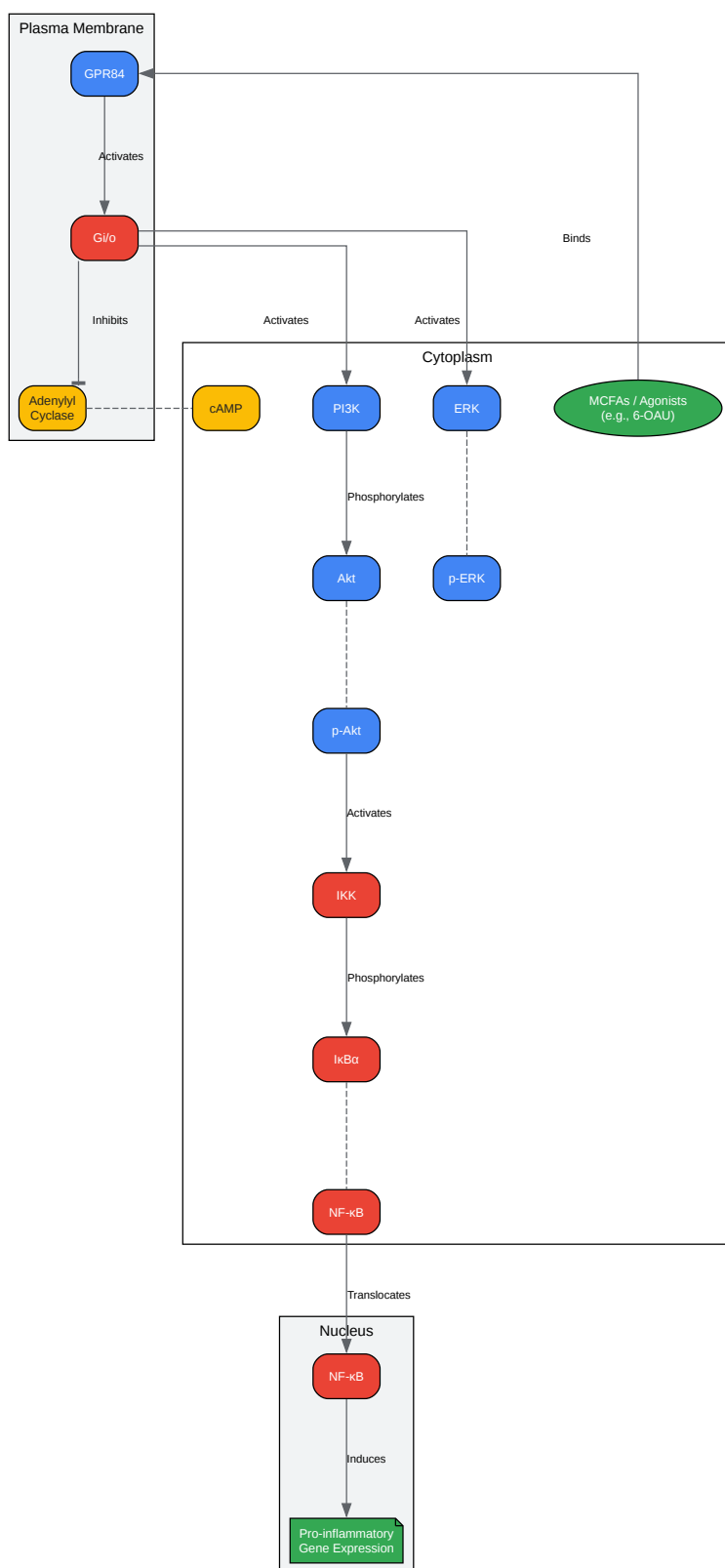
G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like class A GPCR family.[1] While initially identified as an orphan receptor, it is now recognized as a receptor for medium-chain fatty acids (MCFAs), particularly those with 9-14 carbon chains.[2] GPR84 is predominantly expressed on cells of the innate immune system, including macrophages,

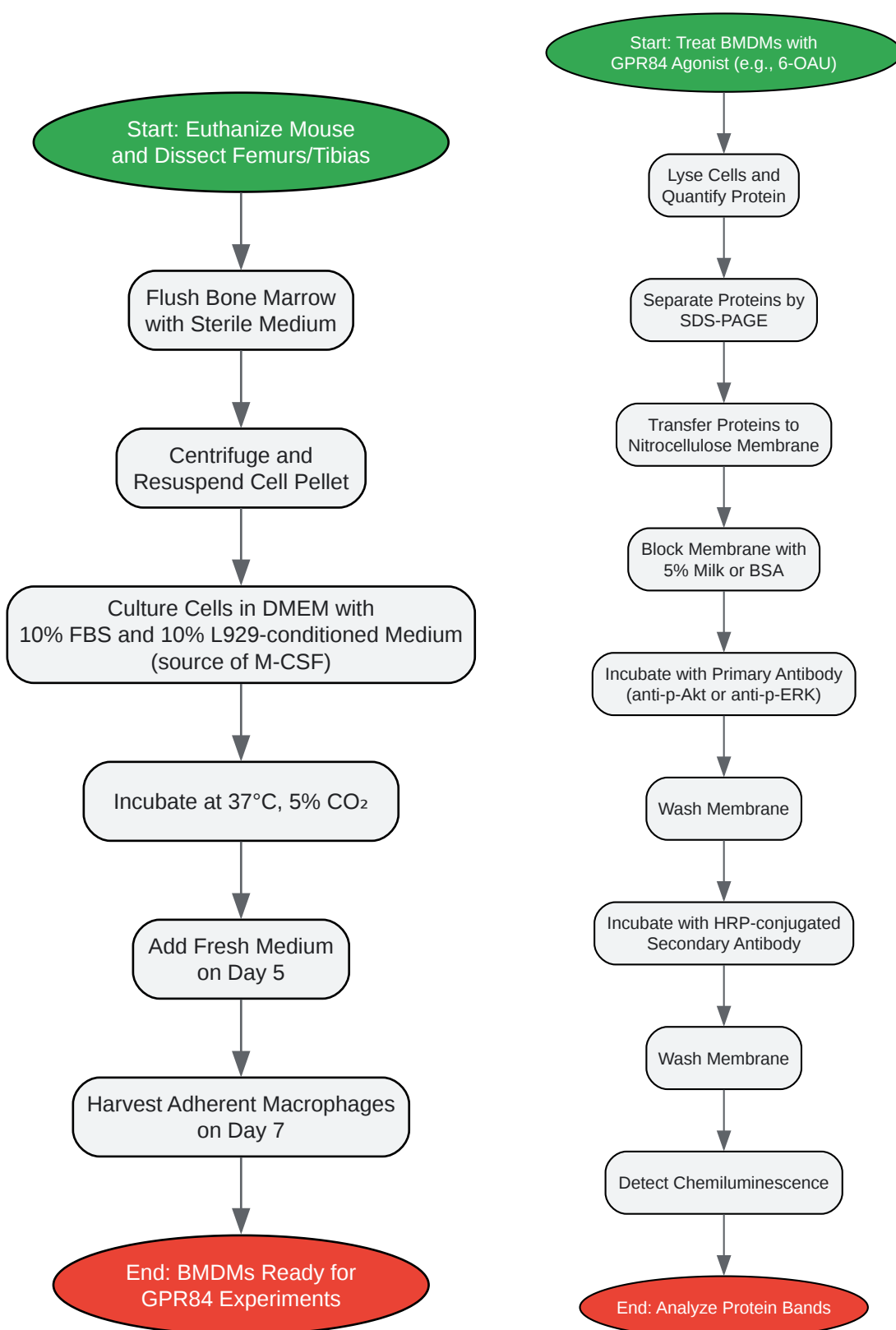
neutrophils, monocytes, and microglia.[3][4][5] Its expression is markedly increased under inflammatory conditions, suggesting a pivotal role in the immune response.[6]

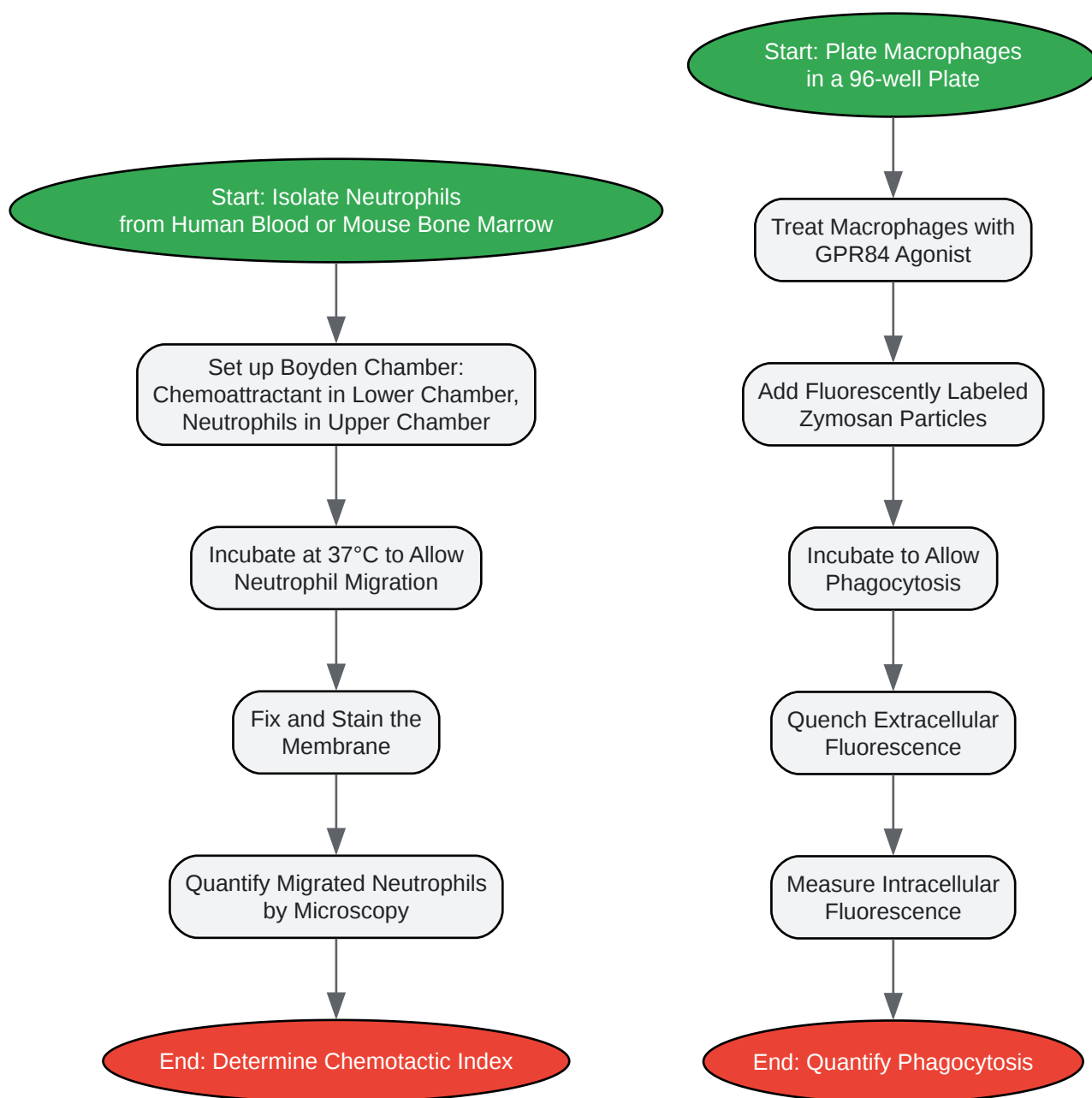
Activation of GPR84 initiates a pro-inflammatory signaling cascade, primarily through its coupling to Gi/o proteins.[2] This leads to the modulation of key cellular functions such as cytokine secretion, chemotaxis, and phagocytosis, thereby amplifying the innate immune response.[4][7] The receptor's significant role in inflammatory processes has implicated it in the pathophysiology of several chronic inflammatory diseases, making it a subject of intense research for therapeutic intervention.[2][6]

GPR84 Signaling in Innate Immune Cells

GPR84 activation by agonists, such as the synthetic ligand 6-n-octylaminouracil (6-OAU), triggers a canonical Gi-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] The dissociation of the G-protein subunits initiates downstream signaling cascades, prominently featuring the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][7] These signaling events culminate in the nuclear translocation of transcription factors, most notably NF- κ B, which drives the expression of a wide array of pro-inflammatory genes.[7][8]







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